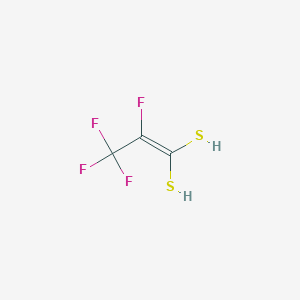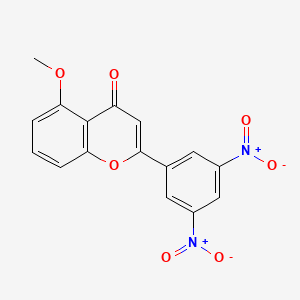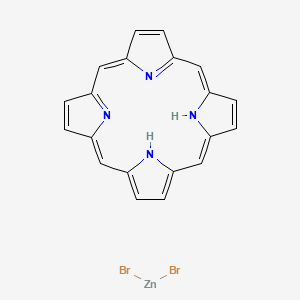
L-Lysyl-L-seryl-L-prolyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysyl-L-seryl-L-prolyl-L-proline is a tetrapeptide composed of four amino acids: lysine, serine, proline, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as medicine and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The C-terminal amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-proline) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-serine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve automated peptide synthesizers that follow the same principles as SPPS but on a larger scale. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysyl-L-seryl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or other peroxides.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various alkylating or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction may lead to a modified peptide backbone.
Applications De Recherche Scientifique
L-Lysyl-L-seryl-L-prolyl-L-proline has several applications in scientific research:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Chemistry: It serves as a model compound for studying peptide synthesis and modification techniques.
Mécanisme D'action
The mechanism of action of L-Lysyl-L-seryl-L-prolyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on cell surfaces, triggering intracellular signaling cascades that modulate immune responses or inflammation . The exact pathways and targets can vary depending on the biological context and the specific modifications of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-α-aspartyl-L-lysyl-L-proline: Another tetrapeptide with similar amino acid composition but different sequence and properties.
L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: A pentapeptide with additional lysine residues, which may alter its biological activity and solubility.
Uniqueness
L-Lysyl-L-seryl-L-prolyl-L-proline is unique due to its specific sequence and the presence of two proline residues, which can influence its structural conformation and biological activity. This distinct structure may confer unique properties, such as enhanced stability or specific receptor binding affinity.
Propriétés
Numéro CAS |
915224-04-3 |
|---|---|
Formule moléculaire |
C19H33N5O6 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H33N5O6/c20-8-2-1-5-12(21)16(26)22-13(11-25)17(27)23-9-3-6-14(23)18(28)24-10-4-7-15(24)19(29)30/h12-15,25H,1-11,20-21H2,(H,22,26)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
Clé InChI |
FCYKBRJAGXRESD-AJNGGQMLSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCCN)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
![1-[2,6-Di(propan-2-yl)cyclohexyl]-5-iodo-1H-tetrazole](/img/structure/B12620541.png)
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)



![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)

